N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has synthesized derivatives involving piperidin and oxadiazole moieties, exploring their antibacterial potentials. For instance, certain acetamide derivatives bearing these heterocyclic cores have been evaluated for their antibacterial activity. Compounds with specific substituents have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacterial strains, suggesting potential for the development of new antibacterial agents (Kashif Iqbal et al., 2017).
Pharmacological Evaluation
In the realm of pharmacology, a series of new 3-methyl-4-(N-phenyl amido)piperidines have been synthesized, showcasing optimal analgesic potency and short duration of action. These findings underscore the compound's relevance in creating efficacious analgesics with potential clinical evaluation for short surgical procedures (N. Lalinde et al., 1990).
Enzyme Inhibitory Activities
Derivatives have also been explored for their enzyme inhibitory activities, contributing to a better understanding of their potential therapeutic applications. For instance, certain synthesized compounds have demonstrated good activity against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These activities highlight the compound's applicability in addressing conditions mediated by these enzymes (N. Virk et al., 2018).
Anticonvulsant Activity
Additionally, studies have synthesized and evaluated new acetamides for their anticonvulsant activity, revealing that certain compounds exhibit protection in animal models of epilepsy. This suggests the potential utility of these compounds in developing treatments for epilepsy and related neurological disorders (J. Obniska et al., 2015).
Imaging and Diagnostic Applications
Furthermore, research into the synthesis of radiolabeled compounds for potential use in positron emission tomography (PET) imaging has been conducted. Such studies aim to develop novel PET radiotracers for studying specific receptors in the brain, thereby advancing diagnostic capabilities in neuroscience (R. Katoch-Rouse et al., 2003).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-2-30-20-8-6-19(7-9-20)25-21(29)15-28-12-10-16(11-13-28)23-26-22(27-31-23)17-4-3-5-18(24)14-17/h3-9,14,16H,2,10-13,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZIZAKUQHLIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.